(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
This compound is a complex organic molecule with a distinctive structure. Let’s break it down:
Chemical Formula: C₁₈H₁₃FN₂O₄S
IUPAC Name: (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
The compound contains a pyrrolidine ring, a fluorophenyl group, and a thiophene moiety. The presence of the oxazole ring adds further complexity.
Preparation Methods
Synthetic Routes:
Knoevenagel Condensation:
Industrial Production:
- Industrial-scale production typically involves optimization of the synthetic routes mentioned above.
- Precursor availability, reaction yields, and purification methods play crucial roles.
Chemical Reactions Analysis
Oxidation: The hydroxythiophene undergoes oxidation during hydroxylation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reagents: Common reagents include piperidine, m-chloroperbenzoic acid, and base.
Major Products: The desired compound is the major product, but side products may also form.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrrolidine, fluorophenyl, and thiophene sets it apart.
Similar Compounds: Related compounds include other pyrrolidinediones and fluorinated aromatics.
Properties
Molecular Formula |
C19H13FN2O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-27-13/h2-9,16,24H,1H3 |
InChI Key |
KSMZXWXFGSKSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
solubility |
>57.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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